molecular formula C14H21NOS B15325296 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B15325296
M. Wt: 251.39 g/mol
InChI Key: BGOZINXWYDLGND-UHFFFAOYSA-N
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Description

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a synthetic organic compound featuring a thiophene ring substituted with a dipropylamino-methyl group at the 5-position and a propargyl alcohol (-CH₂C≡CH-OH) moiety at the 3-position. This structure combines a heteroaromatic system (thiophene) with a tertiary amine (dipropylamino) and a reactive propargyl alcohol group. The compound is likely employed as a pharmaceutical intermediate, given the prevalence of thiophene and propargyl alcohol motifs in drug discovery, particularly for click chemistry applications or further functionalization .

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3

InChI Key

BGOZINXWYDLGND-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC(=CS1)C#CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.

    Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.

    Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

The closest structural analog is 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS: 1249839-87-9), which replaces the dipropylamino group with a pyrrolidin-1-ylmethyl substituent . Key differences include:

  • Amino Group Basicity: The cyclic pyrrolidine (secondary amine) is less basic and more conformationally restricted than the linear dipropylamino (tertiary amine) group.
  • Synthetic Utility: Both compounds serve as intermediates, but the dipropylamino variant may offer greater flexibility for alkylation or quaternization reactions due to its tertiary amine.
Property Target Compound Pyrrolidine Analog
Molecular Weight ~265.4 g/mol ~221.3 g/mol
Amino Group Dipropylamino (tertiary) Pyrrolidin-1-yl (secondary)
Key Applications Pharmaceutical intermediates Pharmaceutical intermediates
Reactivity Propargyl alcohol for click chemistry Similar propargyl reactivity

Comparison with Thiophene-Containing Amines

  • Hydroxyl Position : The propargyl alcohol group in the target compound introduces a reactive alkyne, absent in simpler thiophene-amines.

Comparison with Propargyl Alcohol Derivatives

Compounds like 1-(2-Azidophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol () and 3-hydroxyprop-2-yn-1-yl triazole derivatives () highlight the versatility of propargyl alcohol groups in click chemistry . The target compound’s thiophene-dipropylamino scaffold may confer unique electronic or steric effects during copper-catalyzed azide-alkyne cycloaddition (CuAAC), compared to aryl-substituted analogs.

Structural Characterization

Crystallographic analysis using SHELXL () or visualization via Mercury CSD () would reveal hydrogen-bonding patterns involving the propargyl hydroxyl and packing interactions influenced by the dipropylamino group’s flexibility . Compared to rigid pyrrolidine analogs, the target compound may exhibit less ordered crystal packing.

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